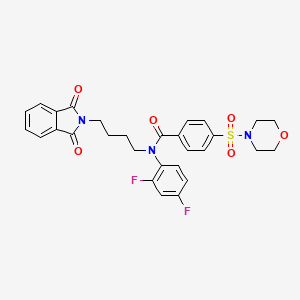
N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(morpholinosulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C29H27F2N3O6S and its molecular weight is 583.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula and structure:
- Molecular Formula : C18H20F2N3O3S
- Molecular Weight : 395.43 g/mol
The structure features a morpholinosulfonyl group, a difluorophenyl moiety, and a dioxoisoindoline structure, which are essential for its biological activity.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antitumor Activity : Compounds in this class have shown effectiveness against various cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The benzamide structure is known for its ability to inhibit bacterial growth.
- Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes involved in disease pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Inhibits growth of Gram-positive bacteria | |
| Enzyme Inhibition | Inhibits specific kinases related to cancer |
Case Studies
-
Antitumor Efficacy :
A study conducted on the efficacy of this compound against human breast cancer cells demonstrated a significant decrease in cell viability at concentrations above 10 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis. -
Antimicrobial Activity :
In vitro tests showed that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains. -
Enzyme Inhibition :
Another study highlighted its role as an inhibitor of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. The compound was found to inhibit CDK2 activity with an IC50 value of 50 nM.
Research Findings
Recent studies have expanded on the biological activity of this compound:
- Pharmacokinetics : Investigations into its absorption, distribution, metabolism, and excretion (ADME) properties suggest favorable profiles for oral bioavailability.
- Toxicity Studies : Preliminary toxicity assessments indicate a low toxicity profile at therapeutic doses, making it a promising candidate for further development.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F2N3O6S/c30-21-9-12-26(25(31)19-21)33(13-3-4-14-34-28(36)23-5-1-2-6-24(23)29(34)37)27(35)20-7-10-22(11-8-20)41(38,39)32-15-17-40-18-16-32/h1-2,5-12,19H,3-4,13-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPZMDQYEJQJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCCN3C(=O)C4=CC=CC=C4C3=O)C5=C(C=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F2N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













